Fmoc-Phe-OSu

Overview

Description

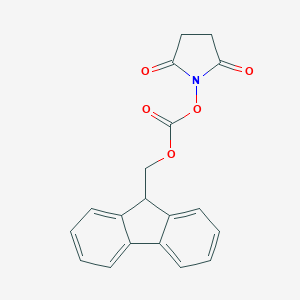

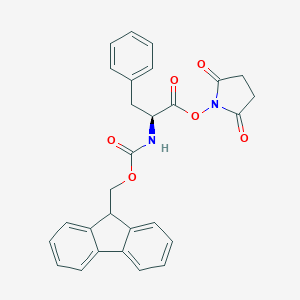

Fmoc-Phe-OSu, also known as Fmoc N-hydroxysuccinimide ester or 9-Fluorenylmethyl N-succinimidyl carbonate, is a reagent used in organic synthesis . It is most efficient for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Synthesis Analysis

Fmoc-Phe-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc-OSu synthesized by this method has high solubility in dioxane solvent .Molecular Structure Analysis

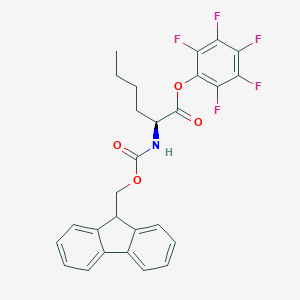

The Fmoc-Phe-OSu molecule contains a total of 64 bond(s). There are 40 non-H bond(s), 22 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis

While peptide synthesis is generally easy and reliable, the chemical nature of some amino acids as well as the many steps and chemical compounds involved can render the synthesis of some peptide sequences difficult . Longer peptide chains are susceptible to incomplete deprotection and coupling reactions .Scientific Research Applications

1. Hydrogel Formation

- Summary of Application : Fmoc-Phe-OSu is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .

- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

- Results or Outcomes : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .

2. Peptide Self-Assembly in Nanomedicine

- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .

- Results or Outcomes : The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

3. Preparation of N - (9-fluorenylmethoxycarbonyl) Derivatives

- Summary of Application : Fmoc-Phe-OSu is used as a reagent for the selective preparation of N - (9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Dipeptide formation is lower than with the chloroformate, Fmoc-Cl . It has been employed in the synthesis of glycopeptides .

1. Hydrogel Formation

- Summary of Application : Fmoc-Phe-OSu is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .

- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

- Results or Outcomes : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .

2. Peptide Self-Assembly in Nanomedicine

- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .

- Results or Outcomes : The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

3. Preparation of N - (9-fluorenylmethoxycarbonyl) Derivatives

- Summary of Application : Fmoc-Phe-OSu is used as a reagent for the selective preparation of N - (9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Dipeptide formation is lower than with the chloroformate, Fmoc-Cl . It has been employed in the synthesis of glycopeptides .

1. Hydrogel Formation

- Summary of Application : Fmoc-Phe-OSu is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .

- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

- Results or Outcomes : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .

2. Peptide Self-Assembly in Nanomedicine

- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .

- Results or Outcomes : The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

3. Preparation of N - (9-fluorenylmethoxycarbonyl) Derivatives

- Summary of Application : Fmoc-Phe-OSu is used as a reagent for the selective preparation of N - (9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Dipeptide formation is lower than with the chloroformate, Fmoc-Cl . It has been employed in the synthesis of glycopeptides .

Safety And Hazards

When handling Fmoc-Phe-OSu, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As discrete structural derivatives of natural peptides can be synthesized, α,α-disubstituted α-amino acids (ααAAs) can offer a distinctive opportunity to modulate the morphology of supramolecular nanostructures . This could open up new avenues for the use of Fmoc-Phe-OSu in the synthesis of various biofunctional materials .

Relevant Papers During the Fmoc-protection of H–α-Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc–β-Ala–OH was formed during the reaction . The impurity Fmoc–β-Ala-OH was found in a variety of reactions in which Fmoc–OSu was applied, either in the reaction mixture or as a contamination of the crude product .

properties

IUPAC Name |

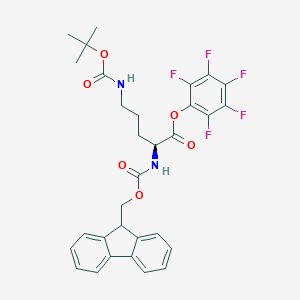

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXHZQQUTCVLGU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473928 | |

| Record name | Fmoc-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phe-OSu | |

CAS RN |

101214-43-1 | |

| Record name | Fmoc-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.